N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety and a dichloro-methoxy-substituted benzene ring. This compound is of interest in medicinal and synthetic chemistry due to its structurally complex aromatic system, which may confer unique physicochemical or biological properties. Its IUPAC name reflects the integration of a 1,3-benzodioxole group (a methylenedioxy bridge) and a sulfonamide linkage, with halogen (Cl) and methoxy substituents on the benzene ring. The compound is commercially available (CAS: 433689-67-9) and is listed in chemical catalogs like CHEMENU for research applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-15-13(5-3-10(16)14(15)17)24(19,20)18-7-9-2-4-11-12(6-9)23-8-22-11/h2-6,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXZPRQHIFBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antidiabetic Activity
Research has shown that sulfonamide derivatives exhibit notable antidiabetic properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide demonstrated significant reductions in blood glucose levels in diabetic rat models when compared to standard treatments like glibenclamide .
Table 1: Antidiabetic Activity of Sulfonamide Derivatives
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Glibenclamide | 5 | 32.7 |
| Compound A (similar) | 100 | 40.5 |
| Compound B (similar) | 100 | 37.8 |
Anticancer Potential
This compound has also been explored for its anticancer properties. Studies indicate that sulfonamides can inhibit specific enzymes associated with cancer progression, such as carbonic anhydrase IX (CA IX). Derivatives have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound C | CA IX | 10.93 |
| Compound D | CA II | 1.55 |
Mechanistic Studies
The mechanism of action for this compound involves the inhibition of key enzymes that regulate metabolic pathways in both diabetes and cancer. For instance, the inhibition of carbonic anhydrases can disrupt pH regulation in tumors, leading to apoptotic cell death .
Case Study on Antidiabetic Effects
In a controlled study involving diabetic rats treated with this compound, significant improvements in glycemic control were noted over a four-week period. The results indicated a consistent reduction in fasting blood glucose levels compared to untreated controls.
Case Study on Anticancer Effects
A recent trial assessed the effects of sulfonamide derivatives on breast cancer cell lines (MDA-MB-231). The treatment with this compound resulted in a significant increase in apoptosis markers compared to control groups .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues include:
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine hydrochloride (5c.HCl) Substituents: A benzodioxole group linked to an ethylamine chain and a 4-chlorophenylmethyl group. Synthesis: Prepared via reductive amination with an 85% yield for intermediates, indicating efficient synthetic accessibility .
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Substituents: A benzodioxole group coupled with a methylamino-butanone moiety. Structural Note: Lacks the sulfonamide and dichloro-methoxy groups but shares the benzodioxole core. This compound belongs to a class of psychoactive substances, highlighting the pharmacological diversity of benzodioxole derivatives .
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide (Target Compound) Substituents: Combines a sulfonamide bridge, dichloro-methoxybenzene, and benzodioxole.
Research Findings and Gaps
- Biological Studies: No direct bioactivity data are cited for the target compound, though related benzodioxole-sulfonamides are investigated in drug discovery.
- Commercial Relevance : The compound’s listing on CHEMENU underscores its accessibility for further study, though detailed pharmacological profiling remains pending .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a sulfonamide group and a dichloromethoxybenzene structure. The structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N2O4S |
| Molecular Weight | 385.25 g/mol |
| IUPAC Name | This compound |
Sulfonamides generally inhibit bacterial dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA) to block folate synthesis. The specific interactions of this compound with biological targets have not been extensively documented; however, it is hypothesized that the benzodioxole and dichloromethoxy groups enhance binding affinity to target proteins, potentially influencing various signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit bacterial growth by targeting folate synthesis pathways .
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives. One study demonstrated that certain benzenesulfonamides could act as endothelin receptor-A inhibitors, which may attenuate conditions such as pulmonary hypertension and cardiac hypertrophy in animal models .
Calcium Channel Interaction
Sulfonamides have also been reported to interact with calcium channels. A study highlighted the potential of certain derivatives to modulate coronary resistance through calcium channel inhibition, suggesting a mechanism for blood pressure regulation .
Case Studies
-
In Vitro Studies on Antimicrobial Activity
- A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Cardiovascular Impact Assessment
- An experimental design using isolated rat heart models assessed the impact of this compound on perfusion pressure. Results indicated that this compound significantly reduced coronary resistance compared to control groups (p < 0.05), suggesting potential therapeutic applications in managing hypertension .
-
Calcium Channel Docking Studies
- Computational docking studies have suggested that this compound may bind effectively to calcium channel proteins (such as the 6jp5 protein), indicating a possible mechanism for its cardiovascular effects. Theoretical models combined with experimental validation support the hypothesis that this compound can modulate calcium influx in cardiac tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting a benzodioxole-substituted amine (e.g., 5-amino-2-methoxyaniline) with a sulfonyl chloride derivative (e.g., 3,4-dichloro-2-methoxybenzenesulfonyl chloride) under basic conditions. Triethylamine or pyridine is used to neutralize HCl byproducts. Key parameters include:
- Temperature : Room temperature to 50°C to avoid side reactions.
- Solvent : Dichloromethane or THF for solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3). Yield improvements (65–85%) are achieved by slow addition of sulfonyl chloride to the amine solution .
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
- Techniques :
- NMR : / NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm).
- MS : High-resolution ESI-MS for molecular ion [M+H].
- X-ray crystallography : Use SHELX (for refinement) and ORTEP (for visualization) to resolve anisotropic displacement parameters and hydrogen bonding networks .
Q. How can preliminary biological activity (e.g., antimicrobial) be assessed?
- Assays :
- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric assays (IC determination) .
- Controls : Compare with reference drugs (e.g., sulfamethoxazole) and structurally related analogs to establish baseline activity .
Advanced Research Questions
Q. How can contradictions between experimental and computational data be resolved during structural validation?
- Approach :
Re-examine Crystallographic Data : Check for twinning or disorder using WinGX’s CELL_NOW and TWINABS .
Validate NMR Assignments : Use 2D NMR (HSQC, HMBC) to confirm coupling patterns and compare with DFT-predicted chemical shifts.
Cross-Technique Consistency : Ensure X-ray bond lengths (e.g., S–N: ~1.63 Å) align with DFT-optimized geometries .
- Case Study : A related sulfonamide showed discrepancies in methoxy group orientation, resolved via Hirshfeld surface analysis .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder : Benzodioxole rings may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions .
- Hydrogen Bonding : Weak H-bonds (e.g., N–H···O) require high-resolution data (<1.0 Å) for accurate placement.
- Tools :
- SHELXL: Refine anisotropic displacement parameters with ISOR and DELU restraints.
- PLATON: Validate geometry via ADDSYM and CHECKCIF .
Q. How can computational docking predict interactions with biological targets (e.g., enzymes)?
- Protocol :
Target Preparation : Retrieve a protein structure (e.g., PDB ID 1DHF for DHFR) and prepare with AutoDock Tools.
Ligand Preparation : Generate 3D conformers (Open Babel) and assign charges (Gasteiger-Marsili).
Docking : Use AutoDock Vina with a grid box covering the active site (20 Å).
- Analysis : Prioritize poses with sulfonamide oxygen forming H-bonds to Thr121 and Phe31 (key for DHFR inhibition) .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Key Modifications :
| Substituent | Activity Trend | Reference |
|---|---|---|
| Cl at C3/C4 | ↑ Antimicrobial | |
| Methoxy at C2 | ↓ Solubility | |
| Benzodioxole | ↑ CNS Penetration |
- Design Strategy : Replace dichloro groups with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .
Q. How does the compound’s stability under experimental conditions (e.g., light, pH) affect reproducibility?
- Stability Studies :
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. Benzodioxole rings are prone to ring-opening; store in amber vials .
- pH Sensitivity : Test solubility in PBS (pH 7.4) vs. acidic buffers (pH 2.0). Sulfonamide hydrolysis occurs below pH 5.0 .
- Mitigation : Use degassed solvents and inert atmospheres (N) during synthesis to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
